molecular formula C5H2BrClFN B2462803 3-Bromo-4-chloro-2-fluoropyridine CAS No. 1211528-25-4

3-Bromo-4-chloro-2-fluoropyridine

Cat. No.: B2462803
CAS No.: 1211528-25-4
M. Wt: 210.43
InChI Key: ZEJHJIKXWPRUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-chloro-2-fluoropyridine is a chemical compound that is used as an intermediate for pharmaceutical and organic synthesis . It is slightly soluble in water .


Molecular Structure Analysis

The molecular formula of this compound is C5H2BrClFN . The molecular weight is 210.432 Da .


Physical and Chemical Properties Analysis

This compound has a density of 1.718 g/mL at 25 °C . It is slightly soluble in water . The boiling point is 70 °C at a pressure of 20 Torr .

Scientific Research Applications

Chemoselective Functionalization

  • The chemoselective functionalization of pyridines, including compounds like 3-Bromo-4-chloro-2-fluoropyridine, has been a subject of interest. For example, the study by Stroup, Szklennik, Forster, and Serrano-Wu (2007) describes the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. This process involves palladium-catalyzed amination conditions and selective substitution under specific conditions (Stroup et al., 2007).

Vibrational Spectra Analysis

  • The vibrational spectra of halopyridines have been extensively studied. The research by Green, Kynaston, and Paisley (1963) provides insights into the infrared and Raman spectra of chloro and bromopyridines, which are relevant for understanding the properties of compounds like this compound (Green et al., 1963).

Structural Manipulation for Diverse Applications

  • Schlosser and Bobbio (2002) discuss creating structural manifolds from a common precursor, highlighting the versatility of halopyridines like this compound in synthesizing various derivatives. This study underscores the compound's potential in manufacturing industrial pesticides and in developing various pyridine derivatives (Schlosser & Bobbio, 2002).

Synthesis of Pentasubstituted Pyridines

  • Wu, Porter, Frennesson, and Saulnier (2022) have demonstrated the use of halogen-rich intermediates, including this compound, for synthesizing pentasubstituted pyridines. These compounds are significant in medicinal chemistry research, showcasing the compound's relevance in drug development and chemical research (Wu et al., 2022).

Versatile Synthesis of Disubstituted Pyridines

  • Research by Sutherland and Gallagher (2003) focuses on the synthesis of disubstituted fluoropyridines, which can be linked to the utility of this compound in synthesizing various chemical structures, particularly in organic chemistry (Sutherland & Gallagher, 2003).

Safety and Hazards

3-Bromo-4-chloro-2-fluoropyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

3-bromo-4-chloro-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-4-3(7)1-2-9-5(4)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJHJIKXWPRUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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